molecular formula C14H15NOS B14377366 Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- CAS No. 89544-17-2

Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-

Cat. No.: B14377366
CAS No.: 89544-17-2
M. Wt: 245.34 g/mol
InChI Key: RBQCMEPOYAPQBU-UHFFFAOYSA-N
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Description

Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is a complex heterocyclic compound that combines the structural features of quinoline and tetrahydrothiopyran. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The addition of the tetrahydro-1-oxido-2H-thiopyran moiety introduces unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, and Friedländer reactions . These methods often involve the use of anilines and aldehydes under acidic conditions to form the quinoline ring.

Recent advances have introduced greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of phosphotungstic acid as a catalyst in a one-pot reaction has been reported to efficiently produce quinoline derivatives .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of pathogens. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is unique due to the presence of both quinoline and tetrahydrothiopyran moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and potential therapeutic uses .

Properties

CAS No.

89544-17-2

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2-quinolin-3-ylthiane 1-oxide

InChI

InChI=1S/C14H15NOS/c16-17-8-4-3-7-14(17)12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10,14H,3-4,7-8H2

InChI Key

RBQCMEPOYAPQBU-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)C(C1)C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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